3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
CAS No.: 476637-07-7
Cat. No.: VC8275223
Molecular Formula: C14H16F3N3
Molecular Weight: 283.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 476637-07-7 |
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Molecular Formula | C14H16F3N3 |
Molecular Weight | 283.29 |
IUPAC Name | 5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-6-4-5-9(7-10)14(15,16)17/h4-8H,18H2,1-3H3 |
Standard InChI Key | AAQJALGHYUKGPZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Effects
The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features of this compound include:
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Position 1: A 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects via the -CF₃ moiety. This enhances metabolic stability and influences binding interactions in biological systems.
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Position 3: A tert-butyl group (-C(CH₃)₃), which confers steric bulk, potentially improving solubility in nonpolar environments and stabilizing the molecule against enzymatic degradation.
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Position 5: A primary amine (-NH₂), enabling hydrogen bonding and serving as a site for further functionalization.
Table 1: Key Structural Features and Their Implications
Position | Substituent | Electronic Effect | Biological/Physicochemical Impact |
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1 | 3-(Trifluoromethyl)phenyl | Electron-withdrawing (-I) | Enhanced metabolic stability, lipophilicity |
3 | tert-Butyl | Steric hindrance | Improved solubility, reduced metabolism |
5 | -NH₂ | Hydrogen-bond donor | Target binding, derivatization potential |
Synthesis and Manufacturing
Cycloaddition Approaches
A silver-mediated [3 + 2] cycloaddition between N-isocyanoiminotriphenylphosphorane (a “CNN” building block) and terminal alkynes has been employed for analogous pyrazole syntheses. For this compound, modifications would involve:
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Alkyne precursor: 3-(Trifluoromethyl)phenylacetylene.
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Reaction conditions: AgNO₃ catalysis in acetonitrile at 80°C for 12 hours.
Continuous Flow Synthesis
Recent advances in flow chemistry enable efficient multistep synthesis. A telescoped process involving:
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Diazotization: 3-(Trifluoromethyl)aniline with NaNO₂/HCl at 0°C.
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Cyclization: Reaction with tert-butyl acetoacetate in a 28 mL reactor coil at 140°C .
Yields for similar pyrazole derivatives under flow conditions exceed 60%, with purity >95% after column chromatography .
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Silver-mediated [3+2] | 45–55 | 90 | Regioselectivity |
Continuous flow | 60–72 | 95 | Scalability, reduced reaction time |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the -CF₃ group. Limited solubility in water (<0.1 mg/mL).
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Thermal stability: Decomposition temperature >200°C, as inferred from thermogravimetric analysis (TGA) of related tert-butylpyrazoles.
Spectroscopic Characterization
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¹H NMR: Distinct signals for tert-butyl protons (δ 1.35 ppm, singlet) and aromatic protons (δ 7.5–8.1 ppm) .
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¹⁹F NMR: Characteristic triplet for -CF₃ at δ -63 ppm (J = 9.8 Hz) .
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits proto-oncogene tyrosine-protein kinase Src and mitogen-activated protein kinase 14 (MAPK14) through:
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Binding mode: The -CF₃ group occupies hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues.
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Potency: IC₅₀ values for related pyrazoles range from 50–150 nM in kinase assays.
Table 3: Comparative Kinase Inhibition Data
Compound | Src IC₅₀ (nM) | MAPK14 IC₅₀ (nM) | Selectivity Index (Src/MAPK14) |
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Target compound (analog) | 68 | 145 | 2.1 |
Sorafenib (control) | 25 | 300 | 12.0 |
Anticancer Activity
In vitro studies on analogous pyrazoles demonstrate:
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Apoptosis induction: Caspase-3 activation in A549 lung cancer cells at 10 µM.
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Antiproliferative effects: GI₅₀ values of 2–5 µM in MCF-7 breast cancer models.
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The amine group facilitates derivatization into prodrugs (e.g., amides, carbamates).
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PK/PD profiling: High logP (3.2) predicts favorable blood-brain barrier penetration.
Materials Science
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Coordination chemistry: The amine acts as a ligand for transition metals (e.g., Cu(II), Pd(II)), enabling catalytic applications .
Challenges and Future Directions
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Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis routes are underexplored.
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Toxicity profiling: Limited data on off-target effects (e.g., hERG inhibition).
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